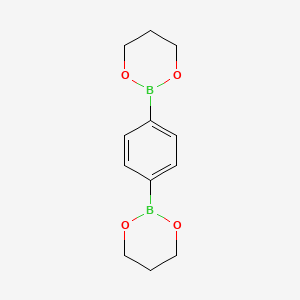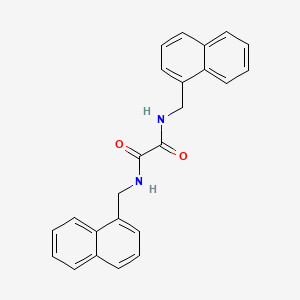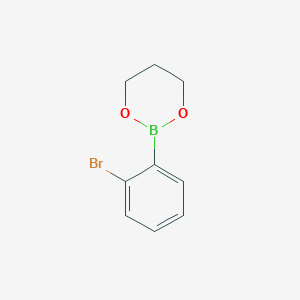
2-Chloro-9-phenyl-1,10-phenanthroline
Übersicht
Beschreibung
2-Chloro-9-phenyl-1,10-phenanthroline is a useful research compound. Its molecular formula is C18H11ClN2 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-9-phenyl-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-9-phenyl-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensing : 1,10-phenanthroline ligands act as chemosensors for cations and anions, aiding in environmental and biological systems sensing (Alreja & Kaur, 2016). They offer versatile metal ion binding properties, making them ideal for developing new molecular chemosensors and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).
Catalysis & Photocatalysis : Copper(II) complexes with 2-phenyl-1,10-phenanthroline exhibit potential in catalysis and photocatalysis applications (Krause et al., 2014). Additionally, 1,10-phenanthroline-based mesoporous organosilica displays catalytic activity for hydrosilylation reactions (Lin et al., 2023).
Photophysics : Copper phenanthroline excited states efficiently transfer electrons and energy, demonstrating metal-to-ligand charge-transfer at room temperature in organic solvents (Ruthkosky et al., 1996). Cationic arene ruthenium complexes with 1,10-phenanthroline ligands also show potential in various applications, including drug discovery and new materials synthesis (Canivet et al., 2005).
Biomedical Applications : Novel europium(III)-based coordination compounds with 1,10-phenanthroline ligands exhibit bright luminescence when irradiated with near-UV radiation, indicating potential biomedical applications (Akerboom et al., 2013). Furthermore, Rhenium(I) polypyridine complexes with ethyl-isonicotinate ligands demonstrate potential as anti-cancer agents due to their ability to generate singlet oxygen and kill cancer cells through a different mechanism of action in the absence of light (Ramos et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-9-phenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-16-11-9-14-7-6-13-8-10-15(12-4-2-1-3-5-12)20-17(13)18(14)21-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEBEWHIVDADAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-phenyl-1,10-phenanthroline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



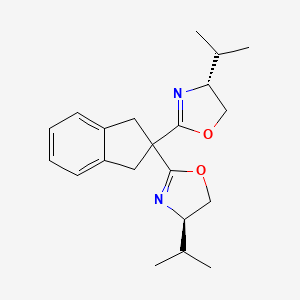
![tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8199991.png)
![5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,4'',5-tricarboxylic acid](/img/structure/B8199999.png)


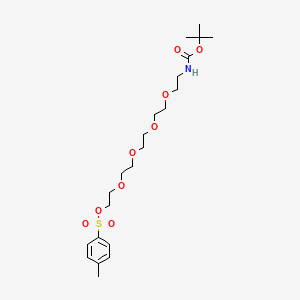
![4,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8200031.png)

![4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B8200048.png)

